molecular formula C20H28N2O3 B6902589 2-(4,4-dimethylcyclohexyl)-N-[1-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]acetamide

2-(4,4-dimethylcyclohexyl)-N-[1-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]acetamide

Cat. No.: B6902589
M. Wt: 344.4 g/mol
InChI Key: VLEGCUIGQDQVET-UHFFFAOYSA-N
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Description

2-(4,4-dimethylcyclohexyl)-N-[1-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]acetamide is a complex organic compound with a unique structure that combines a cyclohexyl ring, a benzoxazinone moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-dimethylcyclohexyl)-N-[1-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the benzoxazinone intermediate, which is then coupled with the cyclohexyl acetamide derivative under specific reaction conditions. The key steps include:

    Formation of Benzoxazinone Intermediate: This step involves the cyclization of an appropriate precursor to form the benzoxazinone ring.

    Coupling Reaction: The benzoxazinone intermediate is then reacted with 4,4-dimethylcyclohexyl acetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-dimethylcyclohexyl)-N-[1-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or benzoxazinone moieties, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4,4-dimethylcyclohexyl)-N-[1-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases or as a drug delivery agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4,4-dimethylcyclohexyl)-N-[1-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-dimethylcyclohexyl)-N-[1-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]acetamide
  • 2-(4,4-dimethylcyclohexyl)-N-[1-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]propionamide
  • 2-(4,4-dimethylcyclohexyl)-N-[1-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]butyramide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, or specificity for certain molecular targets.

Properties

IUPAC Name

2-(4,4-dimethylcyclohexyl)-N-[1-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-13(15-4-5-17-16(11-15)22-19(24)12-25-17)21-18(23)10-14-6-8-20(2,3)9-7-14/h4-5,11,13-14H,6-10,12H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEGCUIGQDQVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCC(=O)N2)NC(=O)CC3CCC(CC3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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